N-(6-(morpholinosulfonyl)pyridin-3-yl)acrylamide

Description

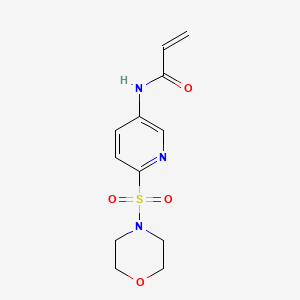

N-(6-(morpholinosulfonyl)pyridin-3-yl)acrylamide is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a pyridine ring substituted with a morpholinosulfonyl group and an acrylamide moiety, making it a versatile molecule for research and industrial purposes.

Properties

IUPAC Name |

N-(6-morpholin-4-ylsulfonylpyridin-3-yl)prop-2-enamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N3O4S/c1-2-11(16)14-10-3-4-12(13-9-10)20(17,18)15-5-7-19-8-6-15/h2-4,9H,1,5-8H2,(H,14,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQBBYMSBAVPPOD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC(=O)NC1=CN=C(C=C1)S(=O)(=O)N2CCOCC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-(morpholinosulfonyl)pyridin-3-yl)acrylamide typically involves the following steps:

Formation of the Pyridine Intermediate: The initial step involves the synthesis of a pyridine derivative, which is then functionalized with a morpholinosulfonyl group.

Introduction of the Acrylamide Group: The functionalized pyridine is then reacted with acryloyl chloride in the presence of a base such as triethylamine to form the final product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring high purity and yield through advanced purification techniques.

Chemical Reactions Analysis

General Reactivity of Acrylamide Derivatives

Acrylamide derivatives are known for their participation in Michael addition and cyclization reactions , often facilitated by nucleophiles or catalysts like piperidine. For example:

-

Michael Addition : In the presence of active methylene compounds (e.g., malononitrile), acrylamides undergo nucleophilic attack at the α,β-unsaturated carbonyl system, forming intermediates that cyclize into heterocycles such as pyridones or chromenes .

-

Cyclization : Acrylamides react with reagents like sulfanylacetic acid to form thiazole derivatives or with β-dicarbonyl compounds to yield pyrazole or pyridine scaffolds .

Sulfonamide Functional Group Behavior

The morpholinosulfonyl group in N-(6-(morpholinosulfonyl)pyridin-3-yl)acrylamide likely influences reactivity through:

-

Hydrogen Bonding : The sulfonamide moiety can act as a hydrogen-bond acceptor, directing regioselectivity in reactions .

-

Electrophilic Substitution : The electron-withdrawing sulfonyl group may deactivate the pyridine ring, favoring reactions at specific positions (e.g., para to the sulfonamide) .

Synthetic Pathways for Analogous Compounds

While direct data for the target compound is unavailable, related systems provide templates:

Table 1: Reaction Pathways for Acrylamide-Sulfonamide Hybrids

Anticipated Challenges

-

Steric Hindrance : The morpholine ring may impede reactions at the pyridine nitrogen.

-

Solubility : Polar aprotic solvents (e.g., DMF, DMSO) may be required due to the sulfonamide’s hydrophilicity .

Recommendations for Further Study

Scientific Research Applications

Medicinal Chemistry

Anticancer Potential

N-(6-(morpholinosulfonyl)pyridin-3-yl)acrylamide has been investigated for its anticancer properties. Research indicates that it may inhibit key enzymes involved in cancer cell proliferation, such as kinases. By binding to the active sites of these enzymes, the compound disrupts their function, potentially leading to reduced tumor growth and proliferation .

Mechanism of Action

The mechanism of action typically involves the compound's interaction with specific molecular targets within cancer cells. For instance, studies have shown that similar compounds can inhibit pathways critical for cell survival and growth, suggesting that this compound may operate through analogous pathways .

Catalysis

This compound serves as a ligand in various catalytic reactions. Its unique structure enhances the efficiency and selectivity of chemical transformations. The compound's ability to stabilize transition states during reactions makes it valuable in synthetic organic chemistry .

Material Science

The compound's distinctive structural features lend themselves to applications in material science. Researchers are exploring its use in developing novel materials with specific properties such as conductivity and fluorescence. These materials could have applications in electronic devices or sensors .

Case Study 1: Anticancer Activity

A study detailed the synthesis and evaluation of this compound derivatives against various cancer cell lines. The results indicated significant growth inhibition in specific cancer types, with IC50 values demonstrating potency comparable to established anticancer agents .

Case Study 2: Catalytic Applications

In another study, this compound was utilized as a catalyst for a series of reactions involving carbon-carbon bond formation. The compound demonstrated improved yields and selectivity compared to traditional catalysts, showcasing its potential for industrial applications .

Data Tables

Mechanism of Action

The mechanism of action of N-(6-(morpholinosulfonyl)pyridin-3-yl)acrylamide involves its interaction with specific molecular targets. The morpholinosulfonyl group can interact with proteins and enzymes, potentially inhibiting their activity. The acrylamide moiety allows for covalent bonding with nucleophilic sites in biological molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

N-(6-(morpholinopyridin-3-yl)-2-(6-phenylimidazo[2,1-b]thiazol-3-yl)acetamide: This compound shares a similar pyridine and morpholine structure but differs in its additional imidazo[2,1-b]thiazole moiety.

N-(6-(morpholinopyridin-3-yl)-2-(6-phenylimidazo[2,1-b]thiazol-3-yl)acetamide: Another related compound with a similar core structure but different substituents.

Uniqueness

N-(6-(morpholinosulfonyl)pyridin-3-yl)acrylamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical transformations and interact with biological targets makes it a valuable compound for research and industrial applications.

Biological Activity

N-(6-(morpholinosulfonyl)pyridin-3-yl)acrylamide is a compound of interest due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article reviews the biological activity of this compound, highlighting its efficacy through various studies and data.

Chemical Structure and Properties

The compound this compound features a pyridine ring substituted with a morpholinosulfonyl group and an acrylamide moiety. This unique structure contributes to its biological activity, particularly in inhibiting specific enzymes and microbial growth.

Antimicrobial Activity

- In Vitro Studies : Several studies have evaluated the antimicrobial efficacy of pyridine derivatives, including this compound. For instance, derivatives similar to this compound have shown significant activity against various pathogens, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for related compounds ranged from 0.22 to 0.25 μg/mL, indicating potent antimicrobial effects .

- Mechanism of Action : The antimicrobial activity is attributed to the inhibition of bacterial cell wall synthesis and interference with nucleic acid metabolism. Specifically, certain derivatives demonstrated inhibition of DNA gyrase and dihydrofolate reductase (DHFR), essential enzymes in bacterial growth .

- Synergistic Effects : Some studies highlight the synergistic potential of this compound when combined with traditional antibiotics like ciprofloxacin and ketoconazole, enhancing their overall efficacy against resistant strains .

Anticancer Activity

- Inhibition of NAMPT : this compound has been identified as a promising inhibitor of nicotinamide phosphoribosyltransferase (NAMPT), a target in cancer therapy. In vitro studies show that related compounds exhibit significant antiproliferative activity against various cancer cell lines, with IC50 values indicating effective inhibition .

- Structure-Activity Relationship (SAR) : Research into the SAR of pyridine-derived acrylamides suggests that modifications to the substituents on the pyridine ring can enhance inhibitory potency against NAMPT, leading to more effective anticancer agents .

Immunomodulatory Effects

Recent studies have also explored the immunomodulatory potential of compounds similar to this compound. Certain derivatives have been shown to enhance immune responses by increasing spleen and thymus weights and activating CD4+ and CD8+ T lymphocytes, suggesting a dual role in both antimicrobial and immunomodulatory activities .

Case Studies

A case study involving the synthesis and evaluation of several pyridine derivatives, including those related to this compound, demonstrated promising results in both antimicrobial and anticancer assays. The most active derivatives exhibited MIC values lower than 10 µM against several bacterial strains, while also showing significant cytotoxicity against cancer cell lines .

Data Summary Table

| Compound | Activity Type | MIC (µg/mL) | IC50 (µM) | Notes |

|---|---|---|---|---|

| This compound | Antimicrobial | 0.22 - 0.25 | - | Effective against resistant strains |

| Related Pyridine Derivative | Anticancer (NAMPT Inhibitor) | - | 18.17 - 23.87 | Potent inhibition observed |

| Other Pyridine Derivatives | Immunomodulatory | - | - | Increased T cell activation |

Q & A

Q. What synthetic routes are recommended for synthesizing N-(6-(morpholinosulfonyl)pyridin-3-yl)acrylamide, and how can reaction conditions be optimized?

The compound is typically synthesized via sequential sulfonylation and acrylamide coupling. First, introduce the morpholinosulfonyl group to 6-aminopyridin-3-ol using morpholine-4-sulfonyl chloride in the presence of a base like triethylamine. Subsequent acrylation with acryloyl chloride in anhydrous DMF under nitrogen at 0–4°C minimizes polymerization. Yield optimization (>75%) is achievable using coupling agents such as EDCI/HOBt, with purification via silica gel chromatography (ethyl acetate/hexane gradient) .

Q. How should researchers characterize the structural integrity and purity of this compound?

Use 1H NMR to confirm the acrylamide bond (trans-vinylic protons at δ 6.3–6.5 ppm) and morpholine protons (δ 3.5–3.7 ppm). High-resolution mass spectrometry (HRMS) validates the molecular ion ([M+H]+). Purity assessment via reverse-phase HPLC (C18 column, acetonitrile/water + 0.1% TFA) ensures >95% purity. Stability studies in DMSO at -20°C over 30 days are recommended to detect degradation .

Q. What in vitro assays are suitable for initial bioactivity screening?

Prioritize kinase inhibition assays (e.g., ADP-Glo™ for ATPase activity) targeting receptors like FGFR4 or EGFR, given structural similarities to known inhibitors. Pair with cytotoxicity profiling (MTT assay) in cancer cell lines (e.g., HepG2 or A549). Include counter-screens against off-target kinases (e.g., PKA) to assess selectivity .

Advanced Research Questions

Q. How can researchers resolve contradictory bioactivity data in kinase inhibition studies?

Discrepancies may arise from assay variability (e.g., ATP concentration). Standardize assays using recombinant kinases at Km ATP levels. Pre-incubate compounds in assay buffer for 30 minutes to ensure stability. Validate results with orthogonal methods (e.g., SPR for binding affinity) and confirm compound integrity post-assay via LC-MS .

Q. What strategies mitigate solubility limitations in aqueous assay buffers?

Use co-solvents like DMSO (≤1% final concentration) or cyclodextrin complexes (10% hydroxypropyl-β-cyclodextrin). Alternatively, synthesize prodrugs by introducing ionizable groups (e.g., phosphate esters) at the acrylamide nitrogen, which hydrolyze in physiological conditions to release the active compound .

Q. How can computational modeling guide the design of analogs with improved target binding?

Perform molecular docking (AutoDock Vina) into target crystal structures (e.g., FGFR4 PDB: 4UXQ) to identify key interactions between the morpholinosulfonyl group and hydrophobic pockets. QSAR models trained on IC50 data from analogs can predict substituent effects at the pyridine 3-position. Free energy perturbation (FEP) calculations refine sulfonamide modifications .

Q. How to address unexpected byproducts during synthesis?

Common byproducts include incomplete sulfonylation or acrylamide isomerization. Monitor reactions via TLC (silica gel, UV detection) and optimize stepwise purification: (1) isolate the sulfonylated intermediate via flash chromatography, (2) acrylate under strict temperature control (0–5°C). Scale-up reactions benefit from flow chemistry to enhance reproducibility .

Methodological Notes

- Data Interpretation : Cross-reference NMR and HRMS data with structurally similar acrylamides (e.g., FK866 derivatives) to confirm assignments .

- Assay Design : Include positive controls (e.g., staurosporine for kinase inhibition) and triplicate measurements to ensure statistical robustness .

- Synthetic Troubleshooting : Degassed solvents and inert atmospheres reduce oxidation byproducts during acrylamide coupling .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.